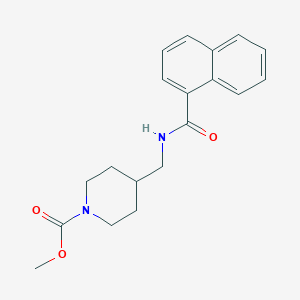

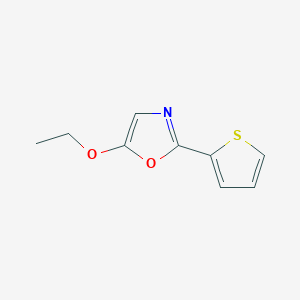

Methyl 4-((1-naphthamido)methyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Methyl piperidine-4-carboxylate is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . It is used as a reactant for synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .Molecular Structure Analysis

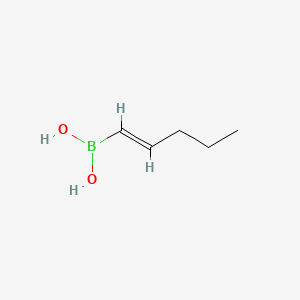

The molecular formula of Methyl piperidine-4-carboxylate is C7H13NO2 . The IUPAC name is methyl piperidine-4-carboxylate . The molecular weight is 143.19 g/mol .Chemical Reactions Analysis

Methyl piperidine-4-carboxylate is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . It is used as a reactant for synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .Physical And Chemical Properties Analysis

Methyl piperidine-4-carboxylate is a colorless to yellow liquid . It has a density of 1.06 g/mL and a boiling point of 85°C to 90°C . The flash point is 89°C (192°F) . It is slightly soluble in water .Aplicaciones Científicas De Investigación

Synthesis of Pharmacologically Active Piperidine Derivatives

Piperidine derivatives are integral in the pharmaceutical industry, forming the backbone of various therapeutic agents. Methyl 4-((1-naphthamido)methyl)piperidine-1-carboxylate can be used to synthesize substituted piperidines, which are present in more than twenty classes of pharmaceuticals . These derivatives exhibit a wide range of biological activities and are pivotal in the development of new drugs.

Anticancer Agents

Research has shown that piperidine derivatives can be effective in cancer treatment. The compound could be utilized to create anticancer agents, leveraging its structural framework to interact with specific biological targets involved in cancer progression .

Alzheimer’s Disease Therapy

Piperidine structures are found in drugs used for Alzheimer’s disease therapy. The compound’s ability to cross the blood-brain barrier makes it a valuable candidate for the synthesis of agents that could potentially mitigate the effects of Alzheimer’s disease .

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of piperidine derivatives make them suitable for creating new antibiotics. Methyl 4-((1-naphthamido)methyl)piperidine-1-carboxylate could serve as a precursor for synthesizing compounds that combat a variety of microbial and fungal pathogens .

Analgesic and Anti-inflammatory Drugs

Due to their analgesic and anti-inflammatory properties, piperidine derivatives are used in pain management and inflammation control. This compound could be employed in the synthesis of new analgesic and anti-inflammatory medications .

Antipsychotic Medications

Piperidine derivatives are also found in antipsychotic drugs. The structural features of Methyl 4-((1-naphthamido)methyl)piperidine-1-carboxylate can be harnessed to develop novel antipsychotic agents that offer therapeutic benefits for mental health conditions .

Safety and Hazards

Methyl piperidine-4-carboxylate is stable under recommended storage conditions but is incompatible with oxidizing agents . It is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “Methyl 4-((1-naphthamido)methyl)piperidine-1-carboxylate”, is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

methyl 4-[(naphthalene-1-carbonylamino)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-24-19(23)21-11-9-14(10-12-21)13-20-18(22)17-8-4-6-15-5-2-3-7-16(15)17/h2-8,14H,9-13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGIUXBOIARFPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2864257.png)

![N-[(4-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2864273.png)

![3-(3-hydroxypropyl)-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2864275.png)

![4-(indolin-1-ylsulfonyl)-N-(3-methyl-6-nitro-2,3-dihydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2864279.png)